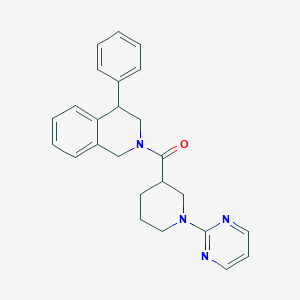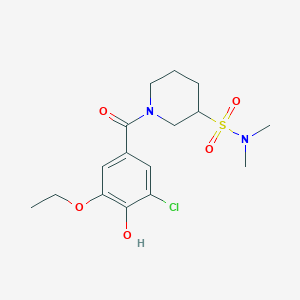![molecular formula C13H17N3O4S2 B6963602 4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid](/img/structure/B6963602.png)
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is a complex organic compound that features a thiophene ring, a pyrazole ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. One common method involves the following steps:
Synthesis of 5-tert-butylthiophene-2-sulfonyl chloride: This can be achieved by reacting 5-tert-butylthiophene with chlorosulfonic acid.
Formation of the sulfonylamino intermediate: The sulfonyl chloride is then reacted with 2-methylpyrazole to form the sulfonylamino intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiophene and pyrazole rings, along with the sulfonylamino and carboxylic acid groups, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-[(5-tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-13(2,3)9-5-6-10(21-9)22(19,20)15-8-7-14-16(4)11(8)12(17)18/h5-7,15H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTNNUCUKZJMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylpyridin-4-yl)-[2-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B6963538.png)

![4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide](/img/structure/B6963542.png)
![4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6963548.png)

![1-methyl-3-[2-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea](/img/structure/B6963563.png)
![3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B6963574.png)
![[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(6-methylpyridazin-4-yl)methanone](/img/structure/B6963586.png)
![2-[4-[2-[(5-Chlorothiophen-2-yl)methyl-methylamino]acetyl]piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B6963594.png)
![[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6963599.png)
![4-[(3,5-Dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid](/img/structure/B6963609.png)
![2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid](/img/structure/B6963611.png)
![2-(2-methoxy-5-spiro[2H-indole-3,1'-cyclopropane]-1-ylsulfonylphenyl)acetic acid](/img/structure/B6963612.png)
